An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-Methylpyridinium Ethyl Sulfate
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-Methylpyridinium Ethyl Sulfate
This guide provides a comprehensive, technically detailed protocol for the synthesis, purification, and characterization of the ionic liquid 1-ethyl-3-methylpyridinium ethyl sulfate, [C₂C₁Py][EtSO₄]. Designed for researchers, scientists, and professionals in drug development and materials science, this document goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a thorough understanding and successful replication of the synthesis.
Introduction: The Significance of 1-Ethyl-3-Methylpyridinium Ethyl Sulfate
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and functional materials in a vast array of applications.[1][2] 1-Ethyl-3-methylpyridinium ethyl sulfate is a pyridinium-based ionic liquid that has garnered interest for its potential use as an electrolyte in energy storage devices, a solvent in organic reactions, and in biochemical applications.[3] Its synthesis, a quaternization reaction, is a foundational technique in the preparation of a wide range of ionic liquids.
Mechanistic Insights: The Quaternization of 3-Methylpyridine
The synthesis of 1-ethyl-3-methylpyridinium ethyl sulfate proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction, specifically a quaternization. In this reaction, the nitrogen atom of the 3-methylpyridine ring acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the ethyl group, leading to the formation of the 1-ethyl-3-methylpyridinium cation. The displaced ethyl sulfate group becomes the counter-anion.
The reaction is typically carried out under controlled temperature conditions to manage its exothermic nature and to prevent potential side reactions. The choice of a solvent is optional; however, for this specific synthesis, a solvent-free approach is often preferred to simplify purification and minimize waste.
Caption: The SN2 mechanism for the synthesis of 1-ethyl-3-methylpyridinium ethyl sulfate.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-ethyl-3-methylpyridinium ethyl sulfate.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3-Methylpyridine | ≥99% |
| Diethyl sulfate | ≥98% |
| Ethyl acetate | Anhydrous |
| Round-bottom flask | Appropriate size with magnetic stir bar |
| Dropping funnel | |
| Condenser | |
| Heating mantle with temperature control | |
| Rotary evaporator | |
| Schlenk line or nitrogen/argon inlet |
Safety Precautions:
Diethyl sulfate is a potent alkylating agent and is classified as a suspected carcinogen and mutagen. This reaction must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. An emergency eyewash and shower should be readily accessible.
Step-by-Step Procedure:
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Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture.
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Charging the Reactor: Charge the round-bottom flask with 3-methylpyridine.
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Addition of Diethyl Sulfate: Fill the dropping funnel with an equimolar amount of diethyl sulfate. Begin stirring the 3-methylpyridine and slowly add the diethyl sulfate dropwise to the flask. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 40 °C. Cooling the flask with a water bath may be necessary.
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Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the starting material signals and the appearance of the product signals.
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature. The product, a viscous liquid, may be used directly for some applications, but for higher purity, a work-up procedure is necessary.
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Add anhydrous ethyl acetate to the reaction mixture and stir vigorously. The ionic liquid is immiscible with ethyl acetate, which will wash away any unreacted starting materials and non-polar impurities.
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Allow the mixture to settle, and two distinct layers will form. The upper layer is the ethyl acetate wash, and the lower layer is the ionic liquid product.
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Carefully decant or separate the upper ethyl acetate layer. Repeat this washing step two more times with fresh portions of anhydrous ethyl acetate.
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After the final wash, place the flask containing the ionic liquid on a rotary evaporator to remove any residual ethyl acetate under reduced pressure. For complete removal of volatile impurities, the product should be dried under high vacuum at 60-80 °C for several hours.
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Caption: Experimental workflow for the synthesis of 1-ethyl-3-methylpyridinium ethyl sulfate.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid.
Physicochemical Properties:
The synthesized 1-ethyl-3-methylpyridinium ethyl sulfate should be a clear, slightly yellow to orange viscous liquid at room temperature.[3] Its physical properties, such as density, viscosity, and refractive index, are temperature-dependent. A study by B. González et al. provides detailed experimental data for these properties over a range of temperatures.[4]
Spectroscopic Analysis:
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The spectra should be recorded using a suitable deuterated solvent in which the ionic liquid is soluble (e.g., DMSO-d₆ or D₂O).
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Expected ¹H NMR signals for the 1-ethyl-3-methylpyridinium cation:
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A triplet corresponding to the methyl protons of the ethyl group.
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A quartet corresponding to the methylene protons of the ethyl group.
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A singlet for the methyl group on the pyridine ring.
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Signals in the aromatic region corresponding to the four protons on the pyridinium ring.
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Expected ¹³C NMR signals: Distinct signals for each unique carbon atom in the cation and the ethyl sulfate anion. The chemical shifts will be indicative of the electronic environment of each carbon.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-ethyl-3-methylpyridinium ethyl sulfate will show characteristic peaks for the C-H bonds of the alkyl groups and the pyridinium ring, as well as strong absorptions corresponding to the S=O and S-O stretching vibrations of the ethyl sulfate anion.[5]
Conclusion
This guide has provided a detailed and scientifically grounded protocol for the synthesis of 1-ethyl-3-methylpyridinium ethyl sulfate. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and safely prepare this versatile ionic liquid for a variety of applications. The provided information on purification and characterization techniques will enable the validation of the product's identity and purity, ensuring reliable and reproducible results in subsequent research endeavors.
References
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González, B., et al. (2010). Synthesis and Physical Properties of 1-Ethyl 3-methylpyridinium Ethylsulfate and Its Binary Mixtures with Ethanol and Water at Several Temperatures. Journal of Chemical & Engineering Data, 55(11), 4789–4796. [Link]
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PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. National Center for Biotechnology Information. Retrieved from [Link]
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El-Sheshtawy, H. S., et al. (2016). FTIR spectra of pure [EMIM]+[EtSO4]−, [EMIM]+[Ac]−, [BMIM]+[SCN]−. ResearchGate. Retrieved from [Link]
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Domínguez, Á., et al. (2008). Properties of 1-ethyl-3-methylpyridinium ethylsulfate mixtures. ResearchGate. Retrieved from [Link]
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Kiefer, J., et al. (2009). Far infrared spectra of ionic liquids including the same 1-ethyl-3methylimidazolium cation (C2mim) but various anions. ResearchGate. Retrieved from [Link]
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Xiao, Y. (2005). Study of organic reactions in pyridinium-based ionic liquids. Digital Commons @ NJIT. Retrieved from [Link]
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Kiefer, J., et al. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. PubMed. Retrieved from [Link]
- Google Patents. (1986). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
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Kiefer, J., et al. (2007). Experimental Vibrational Study of Imidazolium-Based Ionic Liquids: Raman and Infrared Spectra of 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium Ethylsulfate. ResearchGate. Retrieved from [Link]
- Google Patents. (1980). Process for preparing compositions containing quaternary ammonium compounds.
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Burba, C. M., & Frech, R. (2010). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. PMC. Retrieved from [Link]
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Al-Juboori, A. M. J. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science. Retrieved from [Link]
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Iftikhar, A., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. Retrieved from [Link]
- Google Patents. (1993). Solvent free quaternization of tertiary amines with dimethylsulfate.
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Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Journal of Chemical Engineering and Process Technology. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
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Cipta, O., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Indonesian Journal of Chemistry. Retrieved from [Link]
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Gök, E., et al. (2023). Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate. Retrieved from [Link]
- Google Patents. (1991). Process for preparing quaternized imidazoline fabric conditioning compounds.
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Stoyanova, R., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Szeja, W., et al. (2018). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Retrieved from [Link]
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